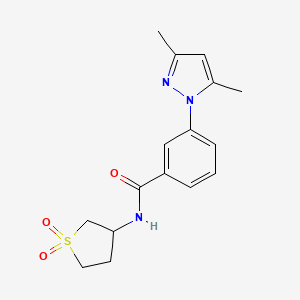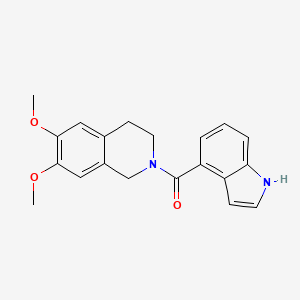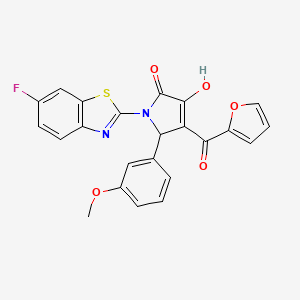
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring, a benzamide moiety, and a tetrahydrothiophene dioxide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg kann Folgendes umfassen:
Bildung des Pyrazolrings: Ausgehend von einem geeigneten Diketon kann der Pyrazolring durch eine Cyclisierungsreaktion mit Hydrazin synthetisiert werden.
Benzamidbildung: Die Benzamid-Einheit kann durch Umsetzen des Pyrazolderivats mit Benzoylchlorid unter basischen Bedingungen eingeführt werden.
Einführung der Tetrahydrothiophen-Dioxid-Gruppe: Der letzte Schritt umfasst die Oxidation von Tetrahydrothiophen zu seiner Dioxidform, gefolgt von der Kupplung mit dem Benzamid-Zwischenprodukt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Tetrahydrothiophenring.
Reduktion: Reduktionsreaktionen könnten möglicherweise die Carbonylgruppe in der Benzamid-Einheit angreifen.
Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können am aromatischen Ring oder am Pyrazolring auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am aromatischen Ring einführen können.
4. Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur kann die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften ermöglichen.
Biologie
In der biologischen Forschung kann die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Seine strukturellen Merkmale deuten auf mögliche Wechselwirkungen mit biologischen Zielstrukturen hin, was es zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin
In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, kann zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.
Industrie
In industriellen Anwendungen kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen umfassen:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet.
Rezeptormodulation: Sie kann mit Zellrezeptoren interagieren und deren Aktivität und nachgeschaltete Signalwege verändern.
DNA-Interkalation: Die Verbindung könnte sich in die DNA interkalieren und so die Genexpression und zelluläre Funktionen beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamid: Fehlt die Tetrahydrothiophen-Dioxid-Gruppe.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid: Fehlt der Pyrazolring.
3-(1H-pyrazol-1-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid: Fehlen die Methylgruppen am Pyrazolring.
Einzigartigkeit
Das Vorhandensein sowohl des Pyrazolrings als auch der Tetrahydrothiophen-Dioxid-Gruppe in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamid macht es einzigartig. Diese Kombination von Strukturmerkmalen kann bestimmte chemische und biologische Eigenschaften verleihen, die es von ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C16H19N3O3S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-11-8-12(2)19(18-11)15-5-3-4-13(9-15)16(20)17-14-6-7-23(21,22)10-14/h3-5,8-9,14H,6-7,10H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
HBQUSKVXXHKRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12159636.png)
![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)
![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12159646.png)
![(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)
![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12159658.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)

